4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
SC-50998 is a synthetic organic compound known for its activity as a cholecystokinin (CCK) antagonist. It has been studied for its potential therapeutic applications, particularly in the field of pharmacology .
Chemical Reactions Analysis
SC-50998 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SC-50998 has been extensively studied for its scientific research applications. It is primarily used in pharmacological research to study the effects of CCK antagonism. This compound has shown potential in the treatment of various conditions, including anxiety, pain, and gastrointestinal disorders. Additionally, SC-50998 is used in biological research to understand the role of CCK receptors in different physiological processes .
Mechanism of Action
The mechanism of action of SC-50998 involves its antagonistic activity at CCK receptors. By binding to these receptors, SC-50998 inhibits the action of cholecystokinin, a peptide hormone that plays a role in digestion and appetite regulation. This inhibition can lead to various physiological effects, including reduced anxiety and pain .
Comparison with Similar Compounds
SC-50998 is unique in its specific antagonistic activity at CCK receptors. Similar compounds include other CCK antagonists such as devazepide and lorglumide. These compounds also target CCK receptors but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C20H17N3O4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(1H-indole-3-carbonylamino)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H17N3O4/c24-18(14-10-21-16-9-5-4-8-13(14)16)22-17-15(20(26)27)11-23(19(17)25)12-6-2-1-3-7-12/h1-10,15,17,21H,11H2,(H,22,24)(H,26,27) |
InChI Key |
TUYVXFVSHUIIJR-UHFFFAOYSA-N |
SMILES |
O=C(C(C1NC(C2=CNC3=C2C=CC=C3)=O)CN(C4=CC=CC=C4)C1=O)O |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CNC4=CC=CC=C43)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC-50998; SC 50998; SC50998. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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